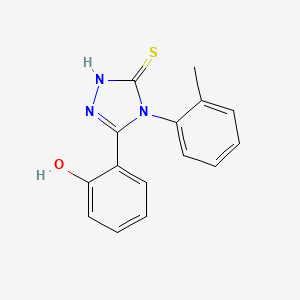

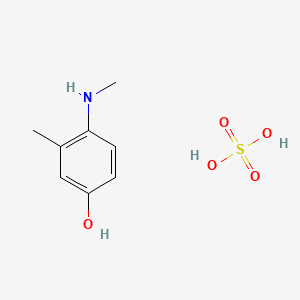

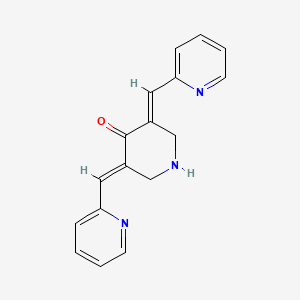

3-methyl-4-(methylamino)phenol;sulfuric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

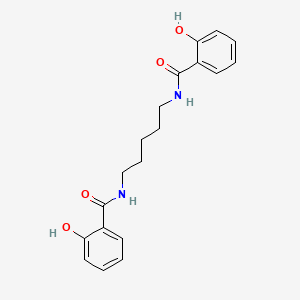

3-metil-4-(metilamino)fenol;ácido sulfúrico: sulfato de 4-(metilamino)fenol , es un fenol sustituido y un agente reductor aromático. Este compuesto se usa ampliamente en varias aplicaciones, incluso como tinte para el cabello y como revelador fotográfico monocromático . También es conocido por su función como inhibidor de la corrosión y como agente reductor orgánico en la preparación de nanomateriales de plata .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-metil-4-(metilamino)fenol;ácido sulfúrico generalmente implica la reacción de 4-aminofenol con metilamina en presencia de ácido sulfúrico. Las condiciones de reacción a menudo incluyen temperatura y pH controlados para asegurar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para asegurar un alto rendimiento y pureza. La reacción generalmente se lleva a cabo en grandes reactores con un control preciso de la temperatura, la presión y el pH .

Análisis De Reacciones Químicas

Tipos de reacciones: El 3-metil-4-(metilamino)fenol;ácido sulfúrico se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar derivados de quinona.

Reducción: Actúa como agente reductor en varias reacciones.

Sustitución: El anillo aromático permite reacciones de sustitución electrófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Puede reducirse utilizando agentes como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como el bromo o el ácido nítrico.

Productos principales:

Oxidación: Derivados de quinona.

Reducción: Derivados de fenol reducidos.

Sustitución: Compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

Química: En química, el 3-metil-4-(metilamino)fenol;ácido sulfúrico se utiliza como reactivo en varios métodos analíticos para determinar los niveles de contaminantes y medicamentos. Es particularmente útil en métodos electroquímicos y espectrofotométricos .

Biología: En la investigación biológica, este compuesto se utiliza para preparar nanomateriales de plata, que tienen aplicaciones en imágenes y como agentes antimicrobianos .

Medicina: En medicina, se utiliza en la formulación de tintes para el cabello y otros productos cosméticos debido a sus propiedades reductoras .

Industria: Industrialmente, se utiliza como inhibidor de la corrosión y en el desarrollo de películas fotográficas .

Mecanismo De Acción

El mecanismo de acción del 3-metil-4-(metilamino)fenol;ácido sulfúrico implica su función como agente reductor. Dona electrones a otras moléculas, reduciéndolas. Esta propiedad se utiliza en sus aplicaciones como revelador fotográfico y en la preparación de nanomateriales de plata . Los objetivos moleculares y las vías involucradas incluyen la reducción de iones de plata para formar nanopartículas de plata y la reducción de quinonas en el revelado fotográfico .

Comparación Con Compuestos Similares

Compuestos similares:

4-aminofenol: Un precursor en la síntesis de 3-metil-4-(metilamino)fenol;ácido sulfúrico.

N-metil-p-aminofenol: Otro fenol sustituido con propiedades reductoras similares.

Unicidad: El 3-metil-4-(metilamino)fenol;ácido sulfúrico es único debido a su doble función como agente reductor e inhibidor de la corrosión. Sus aplicaciones tanto en la industria cosmética como en la fotográfica resaltan su versatilidad en comparación con otros compuestos similares .

Propiedades

Número CAS |

128601-36-5 |

|---|---|

Fórmula molecular |

C8H13NO5S |

Peso molecular |

235.26 g/mol |

Nombre IUPAC |

3-methyl-4-(methylamino)phenol;sulfuric acid |

InChI |

InChI=1S/C8H11NO.H2O4S/c1-6-5-7(10)3-4-8(6)9-2;1-5(2,3)4/h3-5,9-10H,1-2H3;(H2,1,2,3,4) |

Clave InChI |

FSQZLSMZCAQXSN-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)O)NC.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)